molecular formula C5H5FO B3356592 2-(Fluoromethyl)furan CAS No. 67363-96-6

2-(Fluoromethyl)furan

Cat. No.: B3356592
CAS No.: 67363-96-6
M. Wt: 100.09 g/mol
InChI Key: PWDLMCXYIKGCFU-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)furan is an organic compound belonging to the class of heterocyclic aromatic compounds known as furans Furans are characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)furan can be achieved through several methods. One common approach involves the fluorination of furan derivatives. For instance, the reaction of furan with fluoromethylating agents such as fluoromethyl iodide in the presence of a base like potassium carbonate can yield this compound. Another method involves the cyclization of fluoromethyl-substituted precursors under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize fluorine gas or fluorinating reagents in controlled environments to ensure high yields and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Fluoromethyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or alkane derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 2-(Hydroxymethyl)furan or 2-(Methyl)furan.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2-(Fluoromethyl)furan has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)furan involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

    2-Methylfuran: Similar structure but lacks the fluorine atom, resulting in different reactivity and biological activity.

    2-(Chloromethyl)furan: Contains a chloromethyl group instead of a fluoromethyl group, leading to variations in chemical properties and applications.

    2-(Hydroxymethyl)furan: The hydroxyl group imparts different solubility and reactivity compared to the fluoromethyl group.

Uniqueness: 2-(Fluoromethyl)furan is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity, stability, and biological activity. The fluorine atom’s high electronegativity and small size contribute to the compound’s distinct properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(fluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO/c6-4-5-2-1-3-7-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDLMCXYIKGCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552753
Record name 2-(Fluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67363-96-6
Record name 2-(Fluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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